![molecular formula C9H11N5O4 B7765409 2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7765409.png)

2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

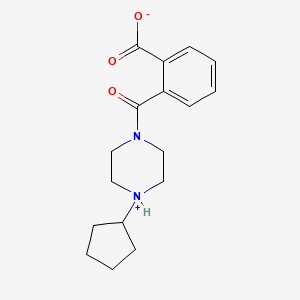

Neopterin . It is a pteridine derivative with the IUPAC name 2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one . Neopterin is a biochemical marker that is indicative of cellular immune system activation. Elevated levels of neopterin are associated with immune system activation, malignant diseases, allograft rejection, and viral infections .

Mecanismo De Acción

Target of Action

CID 448839, also known as Neopterin , is a chemical compound with the molecular formula C9H11N5O4 The primary targets of this compound are not explicitly mentioned in the search results

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound

Análisis Bioquímico

Biochemical Properties

CID 448839 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As a precursor of tetrahydrobiopterin, CID 448839 is involved in the synthesis of several neurotransmitters. It also serves as a cofactor for pterin in biological systems .

Cellular Effects

CID 448839 has profound effects on various types of cells and cellular processes. Elevated levels of CID 448839 are correlated to immune system activation, malignant disease, allograft rejection, and viral infections . The compound influences cell function by modulating these processes.

Molecular Mechanism

The molecular mechanism of action of CID 448839 involves its role as a precursor of tetrahydrobiopterin and its function as a biochemical marker indicative of cell proliferation . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression.

Metabolic Pathways

CID 448839 is involved in several metabolic pathways due to its role as a precursor of tetrahydrobiopterin. It interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of neopterin typically involves the condensation of guanosine triphosphate (GTP) with pyruvoyl tetrahydropterin. The reaction conditions often require the presence of specific enzymes such as GTP cyclohydrolase I, which catalyzes the conversion of GTP to dihydroneopterin triphosphate. Subsequent enzymatic reactions lead to the formation of neopterin.

Industrial Production Methods

Industrial production of neopterin involves biotechnological methods using microbial fermentation. Specific strains of bacteria or yeast that possess the necessary enzymes for the biosynthesis of neopterin are cultured under controlled conditions. The fermentation broth is then processed to extract and purify neopterin.

Análisis De Reacciones Químicas

Types of Reactions

Neopterin undergoes various chemical reactions, including:

Oxidation: Neopterin can be oxidized to form neopterin-6-carboxylic acid.

Reduction: Reduction of neopterin can yield dihydroneopterin.

Substitution: Neopterin can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products

Oxidation: Neopterin-6-carboxylic acid.

Reduction: Dihydroneopterin.

Substitution: Depending on the nucleophile used, various substituted neopterin derivatives can be formed.

Aplicaciones Científicas De Investigación

Neopterin has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of tetrahydrobiopterin, an essential cofactor in the production of neurotransmitters.

Biology: Serves as a marker for immune system activation and is used in studies related to immune response and inflammation.

Medicine: Elevated levels of neopterin are used as a diagnostic marker for various diseases, including viral infections, autoimmune diseases, and cancer.

Industry: Utilized in the production of diagnostic kits for measuring immune system activation.

Comparación Con Compuestos Similares

Similar Compounds

Biopterin: Another pteridine derivative involved in the biosynthesis of tetrahydrobiopterin.

Folic Acid: A pteridine derivative that is essential for DNA synthesis and repair.

Methotrexate: A folic acid analog used as a chemotherapy agent and immune system suppressant.

Uniqueness

Neopterin is unique due to its specific role as a marker for immune system activation. Unlike biopterin and folic acid, which are primarily involved in metabolic pathways, neopterin’s elevated levels are directly associated with immune responses and oxidative stress. This makes it a valuable diagnostic marker for monitoring immune system activity and disease progression .

Propiedades

IUPAC Name |

2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQYVXCPAOLZOK-XINAWCOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=N1)NC(=NC2=O)N)C(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C2C(=N1)NC(=NC2=O)N)[C@@H]([C@@H](CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(pyridin-4-ylmethylamino)ethylidene]indene-1,3-dione](/img/structure/B7765326.png)

![(5Z)-5-[(3-hydroxyanilino)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7765341.png)

![3-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B7765349.png)

![7-amino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7765362.png)

![[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765375.png)

![calcium;2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]hexanedioate](/img/structure/B7765385.png)

![4-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B7765413.png)